2-(2,2-Difluoroethoxy)-5-(difluoromethyl)benzoic acid
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Overview
Description
The closest compound I found is "4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid" . It has a similar structure to the compound you’re interested in, with a molecular formula of C10H7F5O3 and a molecular weight of 270.15 .
Molecular Structure Analysis
The molecular structure of “4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid” includes a benzoic acid group, a difluoroethoxy group, and a trifluoromethyl group . The exact structure of “2-(2,2-Difluoroethoxy)-5-(difluoromethyl)benzoic acid” might be similar, but with the difluoromethyl group in a different position on the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid” include a predicted boiling point of 301.8±42.0 °C, a predicted density of 1.442±0.06 g/cm3, and a predicted pKa of 3.36±0.36 .properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3,8-9H,4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJRMFHIPKIIDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(=O)O)OCC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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